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Compound of Interest

Compound Name: 2-Cyanopropanoic acid

Cat. No.: B3031704 Get Quote

This guide provides an in-depth technical overview of the spectroscopic data for 2-
cyanopropanoic acid (C₄H₅NO₂), a bifunctional molecule of interest in organic synthesis. As a

vital intermediate in the creation of pharmaceuticals and specialty chemicals, unambiguous

structural confirmation is paramount.[1] This document is intended for researchers, scientists,

and drug development professionals, offering a detailed exploration of its Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic signatures. The methodologies and

interpretations presented herein are grounded in established principles and are designed to

serve as a practical reference for laboratory applications.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule. The structure of 2-cyanopropanoic acid, CH₃-CH(CN)-COOH, suggests a simple

yet informative ¹H NMR spectrum with three distinct proton environments.

Expected ¹H NMR Spectral Data
The spectrum is predicted to show three signals: a doublet for the methyl (CH₃) protons, a

quartet for the methine (CH) proton, and a broad singlet for the acidic carboxylic acid (COOH)

proton. The coupling between the vicinal CH and CH₃ groups results in the observed doublet

and quartet splitting pattern, consistent with the n+1 rule.
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The following table summarizes the experimentally observed chemical shifts for 2-
cyanopropanoic acid in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.

Assigned
Proton

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ 1.41 Doublet (d) 7.2 3H

-CH(CN)- 4.03 Quartet (q) 7.2 1H

-COOH 13.59
Broad Singlet (br

s)
N/A 1H

Data sourced

from

ChemicalBook

using a 400 MHz

spectrometer in

DMSO-d₆.

Causality and Field-Proven Insights
Solvent Choice: DMSO-d₆ is an excellent choice for this compound as its polarity ensures

complete dissolution. Critically, its ability to form hydrogen bonds with the carboxylic acid

proton slows down the chemical exchange rate, allowing the -COOH proton to be observed

as a distinct, albeit broad, peak at a very downfield shift (~13.59 ppm). In contrast, using a

solvent like CDCl₃ might lead to a more variable chemical shift or even disappearance of this

signal due to rapid exchange.

Chemical Shifts: The methine proton (-CH-) at 4.03 ppm is significantly downfield due to the

additive electron-withdrawing effects of the adjacent nitrile (-C≡N) and carboxylic acid (-

COOH) groups. The methyl group (-CH₃) at 1.41 ppm is in a typical aliphatic region, shifted

slightly downfield by the adjacent chiral center.

Coupling Constant: The coupling constant (J) of 7.2 Hz is a characteristic value for free

rotation around a carbon-carbon single bond, confirming the connectivity between the methyl

and methine groups.
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Detailed Experimental Protocol for ¹H NMR Data
Acquisition
This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Sample Preparation: a. Accurately weigh approximately 5-10 mg of solid 2-cyanopropanoic
acid into a clean, dry vial. b. Using a micropipette, add approximately 0.6-0.7 mL of

deuterated solvent (e.g., DMSO-d₆). For optimal results, use a solvent from a freshly opened

ampoule to minimize water contamination. c. Gently vortex or sonicate the vial until the

sample is fully dissolved. A clear, homogenous solution is required. d. Transfer the solution

into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid column height

is between 4.0 and 5.0 cm.[2] e. Securely cap the NMR tube. Wipe the exterior of the tube

with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints

or dust.[2]

Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine, and

adjust its position using a depth gauge to ensure it is centered in the instrument's detection

coil.[3] b. Place the sample into the NMR spectrometer's autosampler or manually lower it

into the magnet. c. Locking: The instrument's software will lock onto the deuterium signal of

the solvent to stabilize the magnetic field frequency. d. Shimming: Perform an automated or

manual shimming procedure to optimize the homogeneity of the magnetic field, which is

critical for achieving sharp peaks and high resolution.[2] e. Tuning and Matching: Tune the

NMR probe to the ¹H frequency to maximize signal sensitivity. f. Acquisition Parameters:

Set the number of scans (NS) to a value like 8 or 16 for a sufficiently concentrated sample.
Use a standard relaxation delay (D1) of 1-2 seconds.[3]
Acquire the spectrum over a spectral width of approximately 0 to 15 ppm to ensure all
signals, including the downfield carboxylic acid proton, are captured. g. Initiate data
acquisition.

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b.

Perform phase correction to ensure all peaks have a positive, symmetrical lineshape. c.

Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₅ at δ 2.50

ppm). d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the

peak multiplicities and coupling constants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3031704?utm_src=pdf-body
https://www.benchchem.com/product/b3031704?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(5-10 mg)

2. Dissolve in
Deuterated Solvent (0.6 mL)

3. Transfer to
NMR Tube

4. Clean Tube
Exterior

5. Insert into
Spectrometer

6. Lock on
Solvent Signal

7. Shim for
Field Homogeneity

8. Set Parameters
& Acquire Data

9. Fourier
Transform (FID)

10. Phase
Correction

11. Calibrate
Spectrum

12. Analyze & Integrate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3031704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Standard workflow for NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. For 2-
cyanopropanoic acid, four distinct carbon signals are expected, corresponding to the methyl,

methine, nitrile, and carboxyl carbons.

Expected ¹³C NMR Spectral Data
While direct experimental data for 2-cyanopropanoic acid is not readily available in public

databases, a reliable prediction can be made by analyzing the spectra of structurally similar

compounds.

Lactic Acid (CH₃-CH(OH)-COOH): Shows signals at approximately 20.7 ppm (CH₃), 66.6

ppm (CH), and 179.8 ppm (COOH) in CDCl₃.[4]

L-Alanine (CH₃-CH(NH₂)-COOH): Shows signals at approximately 16.9 ppm (CH₃), 50.4

ppm (CH), and 176.5 ppm (COOH) in D₂O.

Propionitrile (CH₃-CH₂-C≡N): Shows signals at 10.1 ppm (CH₃), 10.3 ppm (CH₂), and 120.9

ppm (C≡N).

Based on these analogs and established chemical shift tables[5], the following chemical shifts

are predicted for 2-cyanopropanoic acid.
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

-CH₃ 15 - 20
Similar to the methyl groups in

lactic acid and alanine.

-CH(CN)- 35 - 45

The α-carbon is shifted

downfield relative to

propionitrile by the -COOH

group, but upfield relative to

lactic acid due to the different

electronegativity of -CN vs -

OH.

-C≡N 117 - 122
Typical range for an aliphatic

nitrile carbon.

-COOH 170 - 175

Typical range for a saturated

aliphatic carboxylic acid

carbon.[6]

Detailed Experimental Protocol for ¹³C NMR Data
Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample

concentration and acquisition parameters.

Sample Preparation: a. Prepare a more concentrated sample than for ¹H NMR. Accurately

weigh 20-50 mg of 2-cyanopropanoic acid.[2] b. Dissolve in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆). c. Follow the same procedure for transferring the

solution to a clean NMR tube as described in section 1.3.

Instrument Setup and Data Acquisition: a. Follow steps 2a-2d (insertion, locking, shimming)

from the ¹H NMR protocol. b. Tuning and Matching: Tune the NMR probe to the ¹³C

frequency. c. Acquisition Parameters:

Select a proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon
appears as a single sharp line.
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Set the number of scans (NS) to a significantly higher value, typically 128, 256, or more,
due to the low natural abundance of ¹³C.
Set the spectral width to cover the full range of organic carbons, typically 0 to 220 ppm.
Use a standard relaxation delay (D1) of 2 seconds.

Data Processing: a. Process the data similarly to the ¹H NMR spectrum (Fourier transform,

phasing). b. Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ

39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. 2-Cyanopropanoic acid possesses three key functional groups with highly

characteristic absorption bands: the carboxylic acid (O-H and C=O) and the nitrile (C≡N).

Expected IR Spectral Data
The presence of these functional groups gives rise to strong, easily identifiable peaks in the IR

spectrum.

Functional Group Vibration Type
Expected
Absorption Range
(cm⁻¹)

Intensity

Carboxylic Acid (-

COOH)
O-H stretch 3300 - 2500 Strong, Very Broad

Alkyl C-H C-H stretch 2990 - 2850 Medium

Nitrile (-C≡N) C≡N stretch 2260 - 2220 Medium, Sharp

Carboxylic Acid (-

COOH)
C=O stretch 1760 - 1710 Strong, Sharp

Data derived from

standard IR

correlation tables.[6]

[7][8]
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Causality and Field-Proven Insights
O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H

stretching band from 3300-2500 cm⁻¹. This broadness is a direct result of extensive

intermolecular hydrogen bonding, which creates a continuum of bond strengths and,

therefore, a wide range of absorption frequencies.[6]

C≡N Stretch: The nitrile group appears as a sharp, medium-intensity peak in a relatively

clean region of the spectrum (~2250 cm⁻¹), making it a highly diagnostic absorption.[6]

C=O Stretch: The carbonyl stretch of a saturated, dimeric carboxylic acid is typically found

around 1710 cm⁻¹, and it is one of the strongest absorptions in the spectrum.[6]

Detailed Experimental Protocol for FT-IR Data
Acquisition (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid

samples.[9] The principle relies on mixing the sample with IR-transparent KBr powder and

pressing it into a transparent disc.

Material and Equipment Preparation: a. Use spectroscopy-grade KBr powder that has been

thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. This is

critical to minimize the broad water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) which

can obscure sample peaks.[10] b. Ensure the agate mortar and pestle, die set, and anvils

are scrupulously clean and dry. Gently warming the metal die set under a heat lamp before

use can help drive off adsorbed moisture.[10]

Sample Preparation: a. Place approximately 1-2 mg of 2-cyanopropanoic acid into the

agate mortar. b. Grind the sample into a very fine, consistent powder. The particle size

should be smaller than the wavelength of the IR radiation to reduce scattering.[11] c. Add

approximately 100-150 mg of the dry KBr powder to the mortar. d. Gently but thoroughly mix

the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive

grinding at this stage.

Pellet Formation: a. Assemble the die set. Transfer a small amount of the KBr-sample

mixture into the die body, ensuring an even layer. b. Place the plunger on top and transfer
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the assembled die into a hydraulic press. c. If available, connect the die to a vacuum line to

remove trapped air, which helps create a more transparent pellet. d. Gradually apply

pressure, typically 8-10 metric tons for a 13 mm die. Hold the pressure for 1-2 minutes.[10]

e. Carefully release the pressure and disassemble the die to retrieve the transparent or

translucent pellet.

Data Acquisition: a. Acquire a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O. b. Place the KBr pellet into the spectrometer's

sample holder. c. Acquire the sample spectrum. The instrument will automatically ratio the

sample spectrum against the background to produce the final absorbance or transmittance

spectrum.

Molecular Structure and Key Vibrational Modes
Caption: Structure of 2-cyanopropanoic acid with its primary IR absorptions.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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